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molecular formula C8H6F2O2 B046388 2,4-Difluoro-3-methylbenzoic acid CAS No. 112857-68-8

2,4-Difluoro-3-methylbenzoic acid

Cat. No. B046388
M. Wt: 172.13 g/mol
InChI Key: OCJDCFUHHBCTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985799

Procedure details

Into a flask equipped with stirrer, dropping funnel, carbon dioxide condenser and gas inlet tube are charged 100 g. (0.78 mole) of 2,4-difluoro-toluene and 500 ml. of dry tetrahydrofuran. The system is flushed with dry nitrogen and cooled (carbon dioxide-acetone bath) to an internal temperature of -50°C. A 585 ml. solution of 15% n-butyllithium (0.935 mole n-butyl-lithium) in hexane is added dropwise into a flask. The resulting dark red-purple solution is maintained at -50°C. for about one hour, and then poured onto a slurry of about 1000 g. of powdered carbon dioxide and about 100 ml. of diethyl ether. After standing for about 20 hours at room temperature the residue is treated with 250 ml. of 2N sodium hydroxide. The caustic layer is washed with toluene, acidified with concentrated HCl, and the white precipitate which forms is recrystallized from hot chloroform to give 2,6-difluoro-m-toluic acid; m.p. 139°-140°C.
Quantity
0.78 mol
Type
reactant
Reaction Step One
Quantity
0.935 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1C.[CH2:10]([Li])CCC.[C:15](=[O:17])=[O:16].[OH-].[Na+]>CCCCCC.C(OCC)C.O1CCCC1>[F:8][C:6]1[C:5]([C:15]([OH:17])=[O:16])=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.78 mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C
Step Two
Name
Quantity
0.935 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask equipped with stirrer
ADDITION
Type
ADDITION
Details
are charged 100 g
CUSTOM
Type
CUSTOM
Details
The system is flushed with dry nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark red-purple solution is maintained at -50°C. for about one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto a slurry of about 1000 g
ADDITION
Type
ADDITION
Details
the residue is treated with 250 ml
WASH
Type
WASH
Details
The caustic layer is washed with toluene
CUSTOM
Type
CUSTOM
Details
the white precipitate which forms is recrystallized from hot chloroform

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1C(=O)O)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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